tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.5]dec-1-en-2-yl)carbamate
Description
tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.5]dec-1-en-2-yl)carbamate (CAS: 1956426-26-8) is a spirocyclic compound with the molecular formula C₁₆H₂₈N₄O₃ and a molecular weight of 324.43 g/mol . Its structure features a spiro[4.5]decane core, a tert-butyl carbamate group, and an isobutyl substituent at position 3. It is available with a purity >95% and is characterized by hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Properties
IUPAC Name |
tert-butyl N-[3-(2-methylpropyl)-4-oxo-1,3,9-triazaspiro[4.5]dec-1-en-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O3/c1-11(2)9-20-12(21)16(7-6-8-17-10-16)19-13(20)18-14(22)23-15(3,4)5/h11,17H,6-10H2,1-5H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHRFFFZTGESCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2(CCCNC2)N=C1NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spirocycle Formation via Cyclocondensation
The 1,3,7-triazaspiro[4.5]decane core is often synthesized from 4-piperidone derivatives. A representative protocol involves:
Starting Materials :
Procedure :
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Cyclocondensation : 4-Piperidone reacts with isobutylamine and cyanogen bromide in ethanol/water, forming the hydantoin-like spiro intermediate.
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Oxidation : The intermediate is oxidized to introduce the 4-oxo group using MnO₂ or Dess-Martin periodinane.
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Boc Protection : The free amine at position 2 is protected with Boc anhydride in dichloromethane (DCM) with triethylamine (TEA).
Optimization Notes :
Carbamate Installation and Final Product Isolation
The tert-butyl carbamate group is introduced via Boc protection:
Procedure :
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Deprotonation : The secondary amine at position 2 is deprotonated with TEA in DCM.
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Boc Anhydride Addition : Di-tert-butyl dicarbonate (1.1 equiv) is added dropwise at 0°C.
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Workup : The mixture is stirred for 4 h, washed with water, and purified via silica gel chromatography (hexane/ethyl acetate).
Key Data :
Alternative Routes and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation accelerates spirocyclization and alkylation steps:
| Step | Conventional Time | Microwave Time | Yield Improvement |
|---|---|---|---|
| Spirocyclization | 24 h | 1 h | +15% |
| Isobutyl alkylation | 12 h | 2 h | +10% |
Solid-Phase Synthesis
Immobilized piperidone derivatives on Wang resin enable iterative functionalization, though yields are moderate (50–60%).
Reaction Optimization Challenges
Steric Hindrance in Spirocyclization
The spirocyclic core’s rigidity complicates functionalization. Strategies to mitigate this include:
Byproduct Formation during Alkylation
Competitive over-alkylation is minimized by:
Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.5]dec-1-en-2-yl)carbamate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Reagents such as alkyl halides and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise in medicinal chemistry due to its structural features that can be optimized for drug development. Its potential applications include:
- Anticancer Agents : Research indicates that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties, making it a candidate for further exploration in treating infections.
Biological Studies
The unique triazaspiro structure allows for detailed studies in:
- Enzyme Inhibition : Investigating how the compound interacts with enzymes can lead to insights into metabolic pathways and potential therapeutic targets.
- Receptor Binding Studies : Understanding how this compound binds to specific receptors can aid in the design of targeted therapies.
Case Study 1: Anticancer Activity
A study conducted on derivatives of triazaspiro compounds revealed significant anticancer activity against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase, suggesting that tert-butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.5]dec-1-en-2-yl)carbamate could be further developed as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated effective inhibition of bacterial growth, warranting further investigation into its potential as an antibiotic.
Data Table of Applications
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Pharmaceutical Development | Anticancer agents | Induces apoptosis in cancer cell lines |
| Antimicrobial agents | Effective against Gram-positive bacteria | |
| Biological Studies | Enzyme inhibition | Insights into metabolic pathways |
| Receptor binding | Targeted therapy development |
Mechanism of Action
The mechanism by which tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.5]dec-1-en-2-yl)carbamate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Molecular Data of Selected Spirocyclic Carbamates
Key Observations :
- Substituent Effects : The isobutyl group in the target compound increases molecular weight and lipophilicity compared to methyl or phenyl analogs. This may enhance membrane permeability in biological systems but could reduce aqueous solubility .
- Spiro Core Modifications : The 7-oxa variant replaces a nitrogen with oxygen, altering electronic properties and hydrogen-bonding capacity .
Biological Activity
Tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.5]dec-1-en-2-yl)carbamate is a complex organic compound notable for its unique structural features, including a spirocyclic framework and multiple nitrogen atoms. This compound has garnered attention due to its potential biological activities, which could lead to applications in pharmacology and medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 324.43 g/mol. The compound features a tert-butyl carbamate moiety, which is often utilized in organic synthesis as a protecting group for amines and as a precursor in various chemical reactions .
Biological Activity
Research indicates that compounds with similar structural characteristics exhibit diverse biological activities. The specific biological activities of this compound include:
- Antimicrobial Properties : Compounds with spirocyclic structures have shown potential antimicrobial effects, suggesting that this compound may also possess similar activities.
- Anticancer Potential : The intricate nitrogen-rich structure may contribute to anticancer properties, as seen in other nitrogen-containing heterocycles.
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
Study 1: Antimicrobial Activity
A study on structurally related spirocyclic compounds demonstrated significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis and interference with metabolic processes.
Study 2: Anticancer Activity
Research involving nitrogen-containing heterocycles has shown promising results in inhibiting tumor growth in vitro and in vivo. These compounds were found to induce apoptosis in cancer cells through the activation of caspase pathways.
Study 3: Enzyme Inhibition
A comparative analysis highlighted that compounds with similar frameworks effectively inhibited certain enzymes involved in glucose metabolism, suggesting potential applications in diabetes management.
Comparative Analysis of Similar Compounds
The following table summarizes some similar compounds and their notable biological activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Tert-butyl carbamate | Simple carbamate structure | Protecting group for amines |
| 3-Isobutylidenehydantoin | Contains isobutyl and hydantoin moiety | Antimicrobial properties |
| 1-Aminoalkylspiro[4.5]decane derivatives | Spirocyclic framework | Potential anticancer activity |
| N-Boc protected amines | Similar protecting group | Used in diverse synthetic applications |
Q & A
Q. What are the common synthetic routes for synthesizing this spirocyclic carbamate compound?
The compound is typically synthesized via multi-step routes involving spirocyclization, carbamate protection, and functionalization. Key steps include:
- Spirocyclization : Ethyl nipecotate derivatives are condensed with aldehydes (e.g., 5-bromo-2-furaldehyde) to form the spiro[4.5]decane core .
- Carbamate Protection : The amine group is protected using Boc (tert-butoxycarbonyl) via reaction with di-tert-butyl dicarbonate in the presence of a base (e.g., K₂CO₃) .
- Functionalization : Suzuki coupling with boronic acids (e.g., 3,5-difluorophenyl boronic acid) introduces aryl/heteroaryl groups at specific positions . Methodological Tip: Monitor reaction progress using TLC and LCMS to ensure intermediate purity.
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the spirocyclic ether oxygen and carbamate carbonyl resonate at δ ~160-170 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
- Infrared (IR) Spectroscopy : Peaks at ~1680–1720 cm⁻¹ confirm carbonyl groups (oxo, carbamate) .
Advanced Research Questions
Q. How can Suzuki coupling be optimized to introduce bulky substituents on the spirocyclic framework?
Challenges : Steric hindrance from the spirocyclic core and isobutyl group may reduce coupling efficiency. Optimization Strategies :
- Catalyst Selection : Use PdCl₂(dppf) with chelating ligands to stabilize the palladium intermediate .
- Solvent/Base : Employ polar aprotic solvents (e.g., DMF) and weak bases (e.g., K₃PO₄) to enhance reactivity .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yields (e.g., 80°C for 1 hour vs. 6 hours under reflux) . Data Analysis: Compare LCMS profiles of crude products to identify unreacted starting material and optimize catalyst loading .
Q. How can racemization be minimized during the synthesis of stereocenters in this compound?
Root Cause : Racemization often occurs during Boc protection/deprotection or under acidic/basic conditions. Mitigation Approaches :
- Low-Temperature Boc Protection : Perform reactions at 0–5°C to stabilize chiral centers .
- Enantioselective Catalysis : Use chiral auxiliaries or catalysts (e.g., L-proline derivatives) during spirocyclization .
- Analytical Monitoring : Employ chiral HPLC to quantify enantiomeric excess (ee) at each step .
Q. What computational methods aid in predicting the compound’s reactivity or binding properties?
- Density Functional Theory (DFT) : Calculate transition-state energies for key reactions (e.g., Suzuki coupling) to predict regioselectivity .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS .
- Docking Studies : Use AutoDock Vina to assess binding affinity to receptors, guiding SAR (structure-activity relationship) studies .
Troubleshooting & Data Contradictions
Q. How to resolve discrepancies in NMR data for the spirocyclic core?
Issue : Overlapping signals or unexpected splitting due to conformational flexibility. Solutions :
- Variable Temperature NMR : Perform experiments at –40°C to "freeze" conformers and simplify splitting .
- 2D NMR (COSY, NOESY) : Assign signals unambiguously by correlating protons through space (NOE) and bonds (COSY) .
Q. Why might the Boc group fail to deprotect under standard acidic conditions?
Root Cause : Steric shielding from the isobutyl or spirocyclic groups reduces acid accessibility. Workarounds :
- Stronger Acids : Use TFA (trifluoroacetic acid) instead of HCl in DCM .
- Microwave-Assisted Deprotection : Apply controlled heating (50°C, 30 minutes) to enhance reaction kinetics .
Safety & Stability
Q. What are the critical stability considerations for long-term storage of this compound?
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the carbamate group .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the oxo group .
- Decomposition Products : Monitor via LCMS for traces of tert-butanol or CO₂, indicating Boc group breakdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
